9(10H)-Acridinethione, 1-amino- chemical structure and properties
9(10H)-Acridinethione, 1-amino- chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-amino-9(10H)-acridinethione. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
1-Amino-9(10H)-acridinethione belongs to the acridine class of compounds, which are characterized by a tricyclic aromatic ring system. The structure features an amino group at the 1-position and a thione group at the 9-position of the acridine core. While specific experimental data for the 1-amino isomer is limited, properties can be inferred from its close analog, 3-amino-10H-acridine-9-thione, and its oxygen counterpart, 1-amino-9(10H)-acridinone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-amino-10H-acridine-9-thione | N/A |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.30 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC=C3N | Inferred |
| InChI Key | Inferred from analogs | Inferred |
| CAS Number | Not explicitly found; 3-amino isomer is 129821-08-5[2] | [2] |
| Appearance | Likely a colored crystalline solid | Inferred |
Table 2: Computed Properties (for 3-amino-10H-acridine-9-thione)
| Property | Value | Source |
| XLogP3-AA | 2.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 226.05646950 Da | [2] |
| Monoisotopic Mass | 226.05646950 Da | [2] |
| Topological Polar Surface Area | 70.1 Ų | [2] |
| Heavy Atom Count | 16 | [2] |
Synthesis and Characterization
The synthesis of 1-amino-9(10H)-acridinethione would likely follow established routes for similar acridine derivatives. A common approach involves the thionation of the corresponding 1-amino-9(10H)-acridinone.
Experimental Protocol: Synthesis of 1-Amino-9(10H)-Acridinethione (Hypothetical)
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Starting Material: 1-Amino-9(10H)-acridinone.
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Reagent: Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
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Solvent: Anhydrous pyridine or toluene.
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Procedure: a. Suspend 1-amino-9(10H)-acridinone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add Lawesson's reagent or P₄S₁₀ portion-wise to the suspension. The molar ratio may need to be optimized, but a starting point is typically 0.5 to 1.0 equivalents. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-amino-9(10H)-acridinethione.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns corresponding to the protons on the acridine core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing thione group.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amino group and the C=S stretch of the thione.
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UV-Visible Spectroscopy: Acridine derivatives are chromophoric. The UV-Vis spectrum would show characteristic absorption bands corresponding to π-π* transitions within the conjugated system.[3] The presence of the amino and thione groups is expected to cause a bathochromic (red) shift compared to the parent acridine.
Potential Biological Activity and Mechanism of Action
Acridine derivatives are well-known for their diverse biological activities, including anticancer and antimicrobial properties.[1] The primary mechanisms of action for many acridines involve DNA intercalation and inhibition of key enzymes like topoisomerase II.[3] The related compound, 3-amino-10H-acridine-9-thione (also known as 3-ATA), has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4).[4]
Given its structural similarity, 1-amino-9(10H)-acridinethione is hypothesized to exhibit similar biological activities.
Caption: Potential dual-action mechanism of 1-amino-9(10H)-acridinethione.
The diagram above illustrates two potential and non-mutually exclusive mechanisms of action for 1-amino-9(10H)-acridinethione based on the known activities of related acridine compounds. The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, as observed with the 3-amino isomer, the molecule may act as a kinase inhibitor, binding to the active site of enzymes like CDK4, which would also disrupt cell cycle regulation and induce cell cycle arrest.
Experimental Workflow for Biological Evaluation
To investigate the potential anticancer properties of 1-amino-9(10H)-acridinethione, a structured experimental workflow would be necessary.
Caption: A stepwise approach for evaluating the biological activity of the compound.
This workflow begins with the synthesis and purification of the compound. The initial biological screening would involve in vitro cytotoxicity assays against a panel of cancer cell lines to determine its potency and selectivity. Promising results would lead to more in-depth mechanism of action studies, including biophysical assays to confirm DNA intercalation and biochemical assays to assess kinase inhibition. Cell-based assays would then be employed to understand the cellular consequences of treatment, such as effects on the cell cycle and induction of apoptosis. If the in vitro data is compelling, the compound would advance to in vivo studies using animal models to evaluate its efficacy and toxicity in a living system, with the ultimate goal of lead optimization for drug development.
Conclusion
1-Amino-9(10H)-acridinethione is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Based on the properties of structurally related compounds, it is anticipated to possess DNA intercalating and kinase inhibitory activities. Further research, including its synthesis and comprehensive biological evaluation as outlined in this guide, is warranted to fully elucidate its therapeutic potential.
